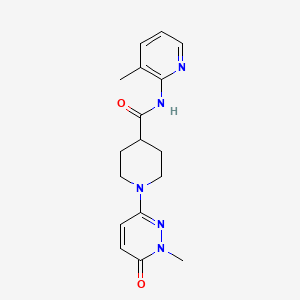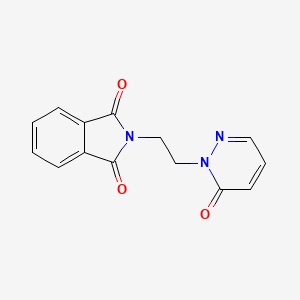![molecular formula C18H15N5OS B2833031 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide CAS No. 2034552-76-4](/img/structure/B2833031.png)
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings including a pyridine ring, a pyrazole ring, and a benzothiazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine, pyrazole, and benzothiazole rings are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The presence of the carboxamide group could also result in the formation of hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively stable . The carboxamide group could allow it to form hydrogen bonds, potentially increasing its solubility in polar solvents .Applications De Recherche Scientifique
Thiazole-Aminopiperidine Hybrid Analogs as Mycobacterium Tuberculosis Inhibitors
A study on thiazole-aminopiperidine hybrid analogs, which shares some structural features with the specified compound, demonstrated promising applications in inhibiting Mycobacterium tuberculosis GyrB, a key enzyme for bacterial DNA gyrase activity. One compound exhibited significant in vitro activity against Mycobacterium tuberculosis, with potential implications for tuberculosis treatment (Jeankumar et al., 2013).
Pyrazole and Pyridine Derivatives for Biological Activities
Research on pyrazole and pyridine derivatives, closely related to the target compound, has shown diverse biological activities. These compounds have been explored for their potential in addressing various health conditions, including cancer and microbial infections, due to their ability to interact with biological targets in specific ways (Yıldırım et al., 2005).
Benzothiazole Derivatives as Antimicrobial Agents
Compounds featuring benzothiazole moieties, similar to the target molecule, have been synthesized and evaluated for antimicrobial activities. Such derivatives have shown promise against a range of microbial pathogens, highlighting their potential in developing new antimicrobial agents (Bhoi et al., 2016).
VEGFR-2 Inhibition for Cancer Treatment
Another study focused on substituted benzamides, akin to the core structure of the target compound, identified them as potent and selective inhibitors of the VEGFR-2 kinase. This is particularly relevant in the context of cancer therapy, as VEGFR-2 plays a crucial role in tumor angiogenesis. These findings suggest potential therapeutic applications in inhibiting tumor growth and metastasis (Borzilleri et al., 2006).
Synthesis and Evaluation for Anticancer Activity
A specific study on N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide demonstrated its synthesis and characterization, with evaluations for antibacterial, antifungal, and anticancer activities. This research underscores the compound's potential in developing treatments against various diseases, including cancer (Senthilkumar et al., 2021).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve exploring its potential uses in medicinal chemistry, given the known biological activities of compounds containing pyridine, pyrazole, and benzothiazole rings . Further studies could also investigate its physical and chemical properties, and optimize its synthesis.
Propriétés
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-22-15-3-1-2-4-16(15)25-18)20-9-10-23-12-14(11-21-23)13-5-7-19-8-6-13/h1-8,11-12H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABISWTFJOQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2832949.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2832952.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2832962.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2832965.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2832968.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)